molecular formula C9H9N3 B155618 2-(5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 19959-77-4

2-(5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B155618
CAS RN: 19959-77-4
M. Wt: 159.19 g/mol
InChI Key: KFJQEHNCMPSEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has been the subject of various studies due to its potential applications in coordination chemistry and material science. The compound features a pyridine ring substituted at the second position with a 5-methyl-1H-pyrazol-3-yl group, which can act as a ligand in complex formation with various metals .

Synthesis Analysis

The synthesis of related pyrazolyl-pyridine compounds typically involves the formation of the pyrazole ring followed by its introduction to the pyridine moiety. For instance, the synthesis of 2,6-di(5-aminopyrazol-3-yl)pyridine derivatives has been reported, which could provide insights into the synthesis of the 2-(5-methyl-1H-pyrazol-3-yl)pyridine by modifying the substituents on the pyrazole ring . Additionally, the synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions has been described, which might be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 2-(5-methyl-1H-pyrazol-3-yl)pyridine and its derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of iron complex salts of related ligands have been characterized, revealing intermolecular hydrogen bonding and various coordination geometries . Similarly, the crystal structure of a related compound, 3a, showed that all aromatic rings were approximately coplanar, allowing for conjugation .

Chemical Reactions Analysis

The chemical reactivity of 2-(5-methyl-1H-pyrazol-3-yl)pyridine is influenced by the presence of both pyridine and pyrazole rings. These compounds can form mononuclear complexes with metals such as zinc, nickel, manganese, and cadmium, as demonstrated by the synthesis of five new mononuclear complexes . The ligand's ability to coordinate with metals can lead to the formation of various geometries and supramolecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine derivatives can be studied through spectroscopic methods. For instance, the photoluminescent properties of the ligand and its complexes have been investigated, showing potential applications in sensing and material science . The absorption and fluorescence spectral characteristics of related compounds have also been reported, which can provide insights into the electronic properties of the compound .

Scientific Research Applications

Photoreactions and Excited-State Processes

Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including 2-(5-methyl-1H-pyrazol-3-yl)pyridine, reveal their unique ability to exhibit multiple types of photoreactions. These include excited-state intramolecular and intermolecular proton transfers, as well as solvent-assisted double-proton transfer in certain conditions. These processes are essential in understanding photophysical behaviors of such compounds and can be applied in photochemistry and related fields (Vetokhina et al., 2012).

Synthesis and Crystal Structure Analysis

The synthesis and structural analysis of pyrazole derivatives, including 2-(5-methyl-1H-pyrazol-3-yl)pyridine, have been studied. These analyses contribute to the understanding of the molecular structure, which is crucial for the development of new compounds with specific physical and chemical properties (Shen et al., 2012).

Application in OLEDs

The ligand 2-(5-methyl-1H-pyrazol-3-yl)pyridine has been utilized in the development of orange-red iridium(III) complexes, demonstrating significant potential in organic light-emitting diodes (OLEDs). These complexes show high phosphorescence quantum yields and have been used to achieve high efficiency in OLEDs, which is a critical advancement in display and lighting technologies (Su et al., 2021).

Synthesis, Characterization, and Use as Extractants

Research into pyridine-based ligands, including 2-(5-methyl-1H-pyrazol-3-yl)pyridine, focuses on their synthesis, characterization, and application in metal extraction. These studies contribute to the development of new materials for industrial applications, particularly in metal recovery and environmental remediation (Pearce et al., 2019).

Formation of Mononuclear Complexes

Research into the formation of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine has been conducted. This work contributes to the understanding of molecular interactions and complex formation, which is vital in the field of coordination chemistry and material science (Zhu et al., 2014).

properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJQEHNCMPSEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(5-methyl-1H-pyrazol-3-yl)pyridine

Citations

For This Compound
69
Citations
GZ Zhu, BB Xing, FL Yang, XL Li - Polyhedron, 2014 - Elsevier
Five new mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine (L) have been synthesized, namely [ZnLCl 2 ] (1), [NiL 2 (H 2 O) 2 )]Cl 2 ·0.5N 2 H 4 (2), [MnL 2 ]·3H 2 O (3), […
Number of citations: 8 www.sciencedirect.com
FL Yang, BB Liang, JH Zhang, WH Wu… - Transition Metal …, 2018 - Springer
Three Cu(II) complexes: [Cu 2 (μ-L) 2 (HCOO) 2 (H 2 O) 2 ] (1), [Cu 2 (μ-L) 2 (NO 3 ) 2 ] (2), and [Cu 4 (μ-L) 6 (CH 3 COO) 2 ]·2H 2 O (3) constructed from 2-(1H-pyrazol-3-yl) pyridine (HL…
Number of citations: 6 link.springer.com
QJ Xu - Zeitschrift für Kristallographie-New Crystal Structures, 2021 - degruyter.com
C 15 H 17 CdN 5 O 2 S 2 , triclinic, P 1 ‾ $P‾{1}$ (no. 2), a = 9.6685(4) Å, b = 10.4511(4) Å, c = 11.2840(5) Å, α = 100.763(2), β = 114.948(2), γ = 96.816(2), V = 990.36(7) Å 3 , Z = 2, R gt …
Number of citations: 4 www.degruyter.com
FL Yang, GZ Zhu, BB Liang, YH Shi, XL Li - Polyhedron, 2017 - Elsevier
Three dinuclear copper(II) complexes, [Cu 2 (μ-L) 2 H 2 ] (H = Cl − , 1; H = NO 3 − , 2; H = CH 3 COO − , 3), were synthesized using the relevant Cu 2+ salts with the tridentate ligand 2-(5-…
Number of citations: 13 www.sciencedirect.com
WH Wu, YQ Wang, HL Mi, QX Xue, F Shao, F Shen… - …, 2021 - pubs.rsc.org
A novel high-spin Co(II) complex, named [CoII2(μ-L1)(μ-L2)(μ-Cl)Cl]n (1), was achieved through the reaction of Co(II) salts with two kinds of pyrazolate ligands (HL1 = 2-(5-methyl-1H-…
Number of citations: 2 pubs.rsc.org
GZ Zhu, CL Li, YY Feng, XW Feng… - … für Kristallographie-New …, 2017 - degruyter.com
C 16 H 18 MnN 8 O 8 , monoclinic, P2 1 /c (no. 14), a = 7.3533(3) Å, b = 11.8078(5) Å, c = 12.6376(5) Å, β = 110.028(2), V = 1030.92(7) Å 3 , Z = 2, R gt (F) = 0.0312, wR ref (F 2 ) = …
Number of citations: 4 www.degruyter.com
AA Nikiforov, EN Dubrov, DO Blinou, VV Gurzhiy… - Polyhedron, 2021 - Elsevier
«One pot» reactions of pyrazole-based ligands Hdmpz and PyPz with in situ formed carboxylate precursors led to the formation of mono- and di-aqua-bridged binuclear compounds, as …
Number of citations: 3 www.sciencedirect.com
V Montoya, J Pons, V Branchadell, J Ros - Tetrahedron, 2005 - Elsevier
New N-alkyl-3,5-pyrazole derived ligands were synthesized by reaction between 3,5-pyrazole derived ligands and the appropriate haloalkane in toluene or THF using NaOEt or NaH as …
Number of citations: 29 www.sciencedirect.com
HY Yang, YM Zhao, H Li, HF Wang, YH Li… - … für Kristallographie-New …, 2021 - degruyter.com
C 22 H 22 N 10 Cl 2 Hg, triclinic, P 1 ‾ $P‾{1}$ (no. 2), a = 8.2034(4) Å, b = 12.7859(7) Å, c = 13.5026(7) Å, α = 66.069(5), β = 79.964(4), γ = 84.465(4), V = 1274.18(12) Å 3 , Z = 2, R gt (F…
Number of citations: 3 www.degruyter.com
T Xi-Shi, Z Li-Li, L Li-Li, C Shu-Hua… - … für Kristallographie-New …, 2021 - degruyter.com
C 16 H 22 O 6 N 4 Mn, triclinic, P 1 ‾ $P‾{1}$ (no. 2), a = 7.4412(6) Å, b = 8.2273(7) Å, c = 8.6693(7) Å, α = 72.516(7), β = 76.827(7), γ = 63.444(9), V = 450.08(7) Å 3 , Z = 1, R gt (F) = …
Number of citations: 8 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.